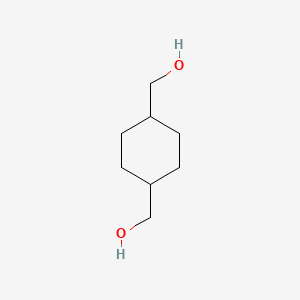

1,4-Cyclohexanedimethanol

CAS No.: 3236-47-3

Cat. No.: VC13338544

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3236-47-3 |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | [4-(hydroxymethyl)cyclohexyl]methanol |

| Standard InChI | InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2 |

| Standard InChI Key | YIMQCDZDWXUDCA-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1CO)CO |

| Canonical SMILES | C1CC(CCC1CO)CO |

| Boiling Point | 286 °C (cis-isomer), 283 °C (trans-isomer) |

| Colorform | Liquid White waxy solid |

| Flash Point | 166 °C 330 °F OC |

| Melting Point | 43 °C (cis-isomer), 67 °C (trans-isomer) |

Introduction

Chemical Identity and Isomerism

Molecular Structure and Properties

1,4-Cyclohexanedimethanol (CAS No. 105-08-8) is a cycloaliphatic diol with two hydroxymethyl groups substituted at the 1,4-positions of a cyclohexane ring. Its molecular weight is 144.214 g/mol, with a monoisotopic mass of 144.115030 . The compound’s stereoisomerism arises from the spatial arrangement of the hydroxyl groups:

-

Cis isomer: Hydroxymethyl groups on the same side of the cyclohexane ring.

The cis/trans ratio significantly impacts material properties. For instance, polyesters derived from trans-rich CHDM exhibit higher melting points and crystallinity compared to cis-dominant variants . Commercial grades are categorized by isomer ratios, such as 30:70 (cis:trans) and 25:75 .

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Average mass | 144.214 g/mol | |

| Boiling point | 310°C (estimated) | |

| Density | 1.15 g/cm³ |

Toxicological Profile

CHDM exhibits low acute toxicity, with a rat oral LD₅₀ of 3,200–6,400 mg/kg . In Sprague-Dawley rats, 95% of orally administered CHDM is excreted unchanged in urine within 3 minutes, indicating rapid absorption and elimination . Metabolites include 1,4-cyclohexanedicarboxylic acid and 4-hydroxymethylcyclohexanecarboxylic acid, with no isomer interconversion observed .

Synthesis and Industrial Production

Conventional Methods

CHDM is traditionally synthesized via hydrogenation of dimethyl terephthalate (DMT), yielding a cis/trans isomer mixture. Post-synthesis isomerization is often required to achieve high trans content, complicating production workflows .

Advanced Two-Step Hydrogenation

A patent-pending method (WO2021133138A1) bypasses isomerization by using terephthalic acid as a feedstock :

-

First-stage hydrogenation: Terephthalic acid is hydrogenated to 1,4-cyclohexanedicarboxylic acid (CHDA) using a ruthenium catalyst.

-

Second-stage hydrogenation: CHDA undergoes further hydrogenation to CHDM with a palladium-zinc catalyst.

This continuous process achieves >70% trans isomer content without additional steps, reducing energy loss and production costs .

| Parameter | First Stage | Second Stage |

|---|---|---|

| Catalyst | Ru/C | Pd-Zn/C |

| Temperature | 150°C | 200°C |

| Pressure | 50 bar H₂ | 100 bar H₂ |

| Trans isomer yield | 65–70% | 70–75% |

Applications in Polymer Science

Polyethylene Terephthalate (PET) Modifications

CHDM copolymerizes with ethylene glycol to produce glycol-modified PET (PETG), which exhibits:

-

Enhanced clarity: Reduced crystallinity improves optical transparency .

-

Processability: Lower melting points facilitate injection molding .

-

Chemical resistance: Superior stability against hydrolytic degradation .

PETG dominates medical device packaging and 3D printing filaments, leveraging CHDM’s ability to inhibit acetaldehyde formation .

High-Performance Polyesters

Saturated polyesters containing CHDM are used in:

-

Coatings: Automotive primers with improved adhesion and weatherability .

-

Films: Biaxially oriented polyester films for flexible electronics .

-

Unsaturated resins: Fiberglass-reinforced plastics for marine and aerospace applications .

Global Market Landscape

Regional Dynamics

North America leads CHDM consumption (44% share), driven by packaging and automotive sectors. Asia-Pacific follows at 37%, fueled by China’s expanding polyester industry .

| Region | Market Share (2023) | Key Drivers |

|---|---|---|

| North America | 44% | PETG demand, R&D investments |

| Europe | 15% | Sustainable coatings policies |

| Asia-Pacific | 37% | Industrial growth in China |

Key Market Players

-

Eastman Chemical: Dominates production with a 60% market share .

-

SK Chemicals: Focuses on high-trans CHDM for specialty polyesters .

-

Kangheng Chemical: Expands capacity to meet Asia-Pacific demand .

Environmental and Regulatory Considerations

CHDM’s low volatility and minimal bioaccumulation potential align with OECD sustainability guidelines. Regulatory filings emphasize its safety in food-contact polymers (FDA 21 CFR 177.2420) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume